2-(5'-benzyl-3'-methyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide
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Overview
Description
2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrolo[3,4-c]pyrrole intermediates, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
- Indole derivatives
- Imidazole containing compounds
Uniqueness
2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H30N4O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-(5-benzyl-1-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C27H30N4O4/c1-4-29(5-2)21(32)16-30-20-14-10-9-13-19(20)27(26(30)35)23-22(17(3)28-27)24(33)31(25(23)34)15-18-11-7-6-8-12-18/h6-14,17,22-23,28H,4-5,15-16H2,1-3H3 |
InChI Key |
FYPKLJZUFDBZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)C)C(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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